molecular formula C10H11N5O2S B1407951 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine CAS No. 1612174-02-3

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Cat. No. B1407951
CAS RN: 1612174-02-3
M. Wt: 265.29 g/mol
InChI Key: LGZCTXYBYNYHEJ-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine, also known as CPPA, is a small molecule inhibitor of the enzyme carbonic anhydrase. It has been used in laboratory experiments to study the role of carbonic anhydrase in various biochemical and physiological processes. This molecule has also been studied for its potential as a therapeutic agent for various diseases, including cancer.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. A study has shown that derivatives of this compound exhibit potent CDK2 inhibitory activity, with one derivative demonstrating a Ki value of 0.005 µM . This indicates a strong potential for the compound to be developed into anticancer agents .

Antiproliferative Activity

The same derivatives have also displayed significant antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127–0.560 μM . This suggests that the compound can effectively inhibit the growth of various cancer cells, making it a promising candidate for further research in cancer therapeutics .

Apoptosis Induction

Mechanistic studies have revealed that the compound can induce apoptosis in ovarian cancer cells. Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. By inducing apoptosis, the compound could potentially be used to selectively target and eliminate cancer cells .

Cell Cycle Arrest

Further investigation into the compound’s mechanism of action has shown that it can arrest cells at the S and G2/M phases of the cell cycle. This arrest prevents the cells from dividing and proliferating, which is particularly useful in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease .

Phosphorylation Inhibition

The compound has been observed to reduce the phosphorylation of the retinoblastoma protein at Thr821 . This protein is another key regulator of the cell cycle, and its phosphorylation is necessary for the progression of the cell cycle. Inhibiting this phosphorylation can further contribute to the compound’s antiproliferative effects .

Bioisosteric Replacement

In the pursuit of novel CDK2 inhibitors, the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with a pyrazole derivative, resulting in the creation of this compound. Bioisosteric replacement is a strategy used in drug design to improve the pharmacological properties of a compound, such as its selectivity and potency .

Selectivity Over Other CDKs

While targeting CDK2, it’s crucial to maintain selectivity to avoid off-target effects that could lead to toxicity. The compound has shown a degree of selectivity over other CDKs tested, which is an important consideration in its development as a therapeutic agent .

Pharmaceutical Testing Reference Standard

Due to its potential applications and ongoing research interest, this compound is also available for purchase as a high-quality reference standard for pharmaceutical testing. This allows for accurate and reliable results in research experiments and drug development processes .

Safety and Hazards

The safety and hazards associated with “2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine” are not explicitly mentioned in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . The potential of the N,4-di (1 H -pyrazol-4-yl)pyrimidin-2-amine scaffold to be developed into potent and selective CDK2 inhibitors for the treatment of cancer has been highlighted . This suggests that “2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine” and similar compounds may have promising future applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c11-9-3-4-12-10(14-9)7-5-13-15(6-7)18(16,17)8-1-2-8/h3-6,8H,1-2H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZCTXYBYNYHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC=CC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184050
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

CAS RN

1612174-02-3
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612174-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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